ethyltributyltin
Overview
Description
ethyltributyltin is an organotin compound with the chemical formula C14H30Sn. It is a member of the organotin hydrides, which are characterized by the presence of tin-hydrogen bonds. This compound is of interest due to its applications in organic synthesis and its role as a reducing agent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
ethyltributyltin can be synthesized through the reduction of tributyltin chloride with lithium aluminium hydride. The reaction typically involves the following steps:
- Dissolve tributyltin chloride in an organic solvent such as tetrahydrofuran.
- Add lithium aluminium hydride to the solution under an inert atmosphere.
- Allow the reaction to proceed at room temperature, resulting in the formation of stannane, tributylethyl-.
Industrial Production Methods
Industrial production of stannane, tributylethyl- often involves the distillation of tributyltin oxide with polymethylhydrosiloxane under reduced pressure. This method yields the hydride as a distillable liquid, which can be further purified if necessary .
Chemical Reactions Analysis
Types of Reactions
ethyltributyltin undergoes several types of chemical reactions, including:
Reduction: It acts as a reducing agent in organic synthesis, converting organic halides to hydrocarbons.
Substitution: It can participate in substitution reactions where the tin-hydrogen bond is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reagents include azobisisobutyronitrile (AIBN) or light irradiation to initiate radical chain reactions.
Substitution: Reagents such as Grignard reagents or organolithium compounds are often used.
Major Products Formed
Reduction: The major products are hydrocarbons formed by the replacement of halides.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
ethyltributyltin has several applications in scientific research:
Organic Synthesis: It is used as a reducing agent in the synthesis of complex organic molecules.
Medicine: Research is ongoing into its potential use in medicinal chemistry for the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of stannane, tributylethyl- involves the formation of stannyl radicals. These radicals can participate in radical chain reactions, where they abstract hydrogen atoms from other molecules, propagating the reaction. The weak tin-hydrogen bond in stannane, tributylethyl- facilitates these radical reactions, making it an effective reducing agent .
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: Another organotin hydride with similar reducing properties.
Trimethyltin chloride: An organotin compound used in different applications but with similar chemical behavior.
Triphenyltin hydride: Used in organic synthesis with similar reactivity.
Uniqueness
ethyltributyltin is unique due to its specific combination of butyl and ethyl groups, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound in certain synthetic applications where other organotin hydrides may not be as effective .
Properties
IUPAC Name |
tributyl(ethyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C2H5.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXWDFOEIDECNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CC)(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073422 | |
Record name | Stannane, tributylethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19411-60-0 | |
Record name | Stannane, tributylethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019411600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stannane, tributylethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75063 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Stannane, tributylethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Stannane, tributylethyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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